molecular formula C15H27NO3 B2588766 Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate CAS No. 2287236-95-5

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

Cat. No. B2588766
M. Wt: 269.385
InChI Key: HUNBQHSQDCOVFO-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The crystal structure of this compound has been determined . It exhibits disordered moieties, and intramolecular N—H O hydrogen bonds are present. The absolute configuration of the title compound is also known.

Scientific Research Applications

Corrosion Inhibition

A study focused on the synthesis of new organic compounds based on 8-hydroxyquinoline, similar in structure to the requested compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds, including variations with tert-butyl groups, were identified as mixed-type inhibitors, with adsorption following Langmuir adsorption isotherm. The research combined electrochemical measurements, UV-visible spectroscopy, and surface morphological analysis through SEM, supported by DFT calculations and Monte Carlo simulation to establish a molecular structure-inhibition efficiency relationship (Faydy et al., 2019).

Alzheimer’s Disease Treatment

Research into conjugates of 4-amino-2,3-polymethylenequinoline linked to butylated hydroxytoluene (BHT) for Alzheimer's disease treatment revealed that these compounds are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This study underscores the potential of such compounds, featuring tert-butyl groups, in developing therapeutics for Alzheimer’s disease, highlighting their high antioxidant activity and promising pharmacological profiles (Makhaeva et al., 2020).

Synthetic Methodologies

Research on palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions showed the ability to synthesize diverse quinoline derivatives, including those involving tert-butyl groups as N-nucleophiles. This study illustrates the flexibility of palladium-catalyzed synthesis techniques in modifying quinoline structures, potentially including the synthesis of compounds structurally related to the query compound (Takács et al., 2011).

Catalytic and Synthetic Applications

Investigations into novel tert-butoxycarbonylation reagents highlighted the utility of compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) in the tert-butoxycarbonylation of acidic proton-containing substrates. Such research underlines the importance of tert-butyl based compounds in facilitating chemoselective reactions under mild conditions, contributing to advancements in synthetic organic chemistry (Saito et al., 2006).

properties

IUPAC Name

tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNBQHSQDCOVFO-SWLSCSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

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